molecular formula C33H60O6Sc B1496422 (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium CAS No. 307532-33-8

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium

Cat. No. B1496422
M. Wt: 597.8 g/mol
InChI Key: DTXBDJFPVKQCCF-QFVJJVGWSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and its structural formula. The compound’s IUPAC name would also be part of its description.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques like thermal analysis could be used.


Scientific Research Applications

Applications in Cancer Research

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one and scandium have been noted in the context of cancer research. A study discovered the uptake of rare earth metals (REMs) like scandium in triple-negative breast cancer cells. This study emphasized the impact of REMs on human health, which remains largely unexplored. The research highlighted the detection of REMs in the neoplastic cells of a single case of triple-negative breast cancer. Notably, the patient had a history of working in the ceramic industry, a known source of REM exposure. The study opens new perspectives on the implications of REMs in health and their potential therapeutic roles in cancers like triple-negative breast cancer (Roncati et al., 2017).

Applications in Dental Research

Scandium's significance is also recognized in dental research. A study evaluated the effectiveness of Erbium, Chromium: Yttrium-Scandium-Gallium-Garnet laser in various output powers for removing permanent resin cement residues. This study underscores scandium's role in laser applications for dentin cleansing, impacting the microshear bond strength crucial in dental procedures. The findings emphasize scandium's utility in enhancing dental treatment outcomes (Taşar, Ulusoy, & Meriç, 2014).

Insights into Biomolecular Interactions

Hydroxy-alkenals, derivatives of (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, are recognized for their interactions with biomolecules. One study detailed how ethanolamine phospholipids (PEs) can be modified by hydroxy-alkenals like 4-hydroxy-2(E)-nonenal and others, forming covalent adducts. These adducts, detected in human blood platelets and diabetic rat retinas, could serve as specific markers of membrane disorders in oxidative stress-related pathologies (Bacot et al., 2007).

Environmental and Epigenetic Correlations

The interaction between environmental exposures, like metals, and epigenetic modifications is another research dimension. A study examined the correlation between global DNA methylation, hydroxymethylation, and metal exposure in human blood DNA samples. This research provides a foundational understanding of the biological effects of environmental factors like scandium on epigenetic markers, aiding in the identification of biomarkers for environmental epigenetic impacts (Tellez-Plaza et al., 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves predicting or proposing future research directions. For a chemical compound, this could involve proposing new reactions that it could undergo, new uses for the compound, or ways to improve its synthesis.


I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBDJFPVKQCCF-QFVJJVGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Sc]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O6Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746540
Record name (4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--scandium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium

CAS RN

307532-33-8
Record name (4E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one--scandium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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